molecular formula C30H44O7 B141054 Adynerin CAS No. 35109-93-4

Adynerin

Cat. No. B141054
CAS RN: 35109-93-4
M. Wt: 516.7 g/mol
InChI Key: BYZQVAOKDQTHHP-QFUJVLJYSA-N
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Description

Adynerin is a type of glycoside, specifically a cardic aglycone, which is unusual due to the absence of the common olefin bond in ring E. It is found co-existing in pairs and has been identified in derivatives of novel 5 alpha-adynerin type . Additionally, adynerin has been isolated from the leaves of Nerium odorum, where it coexists with digitoxigenin α-L-oleandroside .

Synthesis Analysis

The synthesis of adynerin derivatives involves the use of aryne intermediates, which are highly reactive species capable of forming multiple bonds in a single operation. Arynes are utilized in the total synthesis of natural products, including adynerin, due to their ability to rapidly functionalize aromatic rings and build complexity . The synthesis of 5α-adynerigenin, a related compound, has been achieved and helped in elucidating the structure of adynerin .

Molecular Structure Analysis

The molecular structure of adynerin derivatives has been studied using Density Functional Theory (DFT) and Hartree-Fock (HF) methods. The configuration of C-20 in these derivatives was determined by calculating the chemical shifts of carbon at the B3LYP/6-311 + G(2d,p) level . This level of computational analysis is crucial for understanding the intricate details of the molecular structure of adynerin and its derivatives.

Chemical Reactions Analysis

Adynerin, as a glycoside, is involved in reactions typical to this class of compounds. The specific chemical reactions of adynerin have not been detailed in the provided papers, but it can be inferred that as a glycoside, it would undergo hydrolysis to yield sugars and aglycones . Aryne chemistry, which is relevant to the synthesis of adynerin, involves nucleophilic additions, σ-bond insertion reactions, cycloaddition strategies, and metal-catalyzed reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of adynerin are not explicitly detailed in the provided papers. However, the identification of adynerin in Nerium odorum suggests that it is extractable from plant sources, and its isolation and structural elucidation involve nuclear magnetic resonance (NMR) techniques . The use of DFT/HF methods for configuration determination implies that adynerin and its derivatives have specific electronic and structural features that can be computationally modeled .

Scientific Research Applications

Integrin Research and Cancer

Integrins, a type of adhesion molecule, are critical for cell interactions and their surroundings. They play a significant role in tumor cell migration and invasion. The work of Hynes, Ruoslahti, and Springer on integrins, including their discoveries about the roles of integrins in cellular physiology and diseases like cancer, has implications for the development of treatments for cancer and other ailments such as thrombosis and fibrosis (Ravindran, 2022).

Chemical Studies and Isolation Techniques

In 1978, Abe and Yamauchi isolated digitoxigenin α-L-oleandroside and 5α-adynerin from the leaves of Nerium odorum. Their work was crucial in elucidating the structures of these compounds, which included 5α-adynerin, through nuclear magnetic resonance and synthesis methods (Abe & Yamauchi, 1978).

Cardenolides in Biological Studies

Adynerin, as a cardenolide glycoside, has been studied in various biological contexts. For instance, Abe, Yamauchi, and Minato (1996) researched the presence of cardenolides in larvae of the sphingid moth Daphnis nerii reared on oleander leaves. They noted adynerin's significant amounts in the larvae and frass extracts, discussing its biological implications (Abe, Yamauchi, & Minato, 1996).

Quantitative Analysis in Horticulture

The cardiac glycosides of leaves from various strains of Nerium, including adynerin, were quantitatively examined by Yamauchi, Abe, Tachibana, Atal, Sharma, and Imre (1983). This research contributed to understanding the variations in oleandrin and adynerin content in different horticultural and wild strains of Nerium (Yamauchi et al., 1983).

Safety And Hazards

Adynerin is a cytotoxic substance that inhibits the growth of tumours . In case of exposure, immediate medical attention is required . Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator are recommended when handling Adynerin .

properties

IUPAC Name

3-[(1S,3R,6R,7R,10R,11S,14S,16R)-14-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O7/c1-17-26(32)22(33-4)15-25(35-17)36-20-6-9-27(2)19(14-20)5-11-29-23(27)8-10-28(3)21(7-12-30(28,29)37-29)18-13-24(31)34-16-18/h13,17,19-23,25-26,32H,5-12,14-16H2,1-4H3/t17-,19-,20+,21-,22-,23-,25+,26+,27+,28-,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZQVAOKDQTHHP-QFUJVLJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CCC6C7=CC(=O)OC7)C)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@]45[C@@H]3CC[C@]6([C@]4(O5)CC[C@@H]6C7=CC(=O)OC7)C)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90956547
Record name 3-[(2,6-Dideoxy-3-O-methylhexopyranosyl)oxy]-8,14-epoxycard-20(22)-enolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adynerin

CAS RN

35109-93-4
Record name (3β,5β)-3-[(2,6-Dideoxy-3-O-methyl-β-D-lyxo-hexopyranosyl)oxy]-8,14-epoxycard-20(22)-enolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35109-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adynerigenin 3-O-beta-D-diginoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035109934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(2,6-Dideoxy-3-O-methylhexopyranosyl)oxy]-8,14-epoxycard-20(22)-enolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ADYNERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2197H7M23Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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